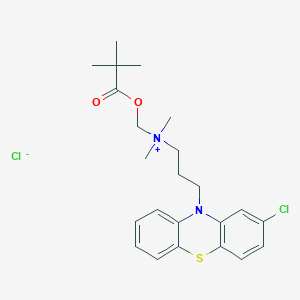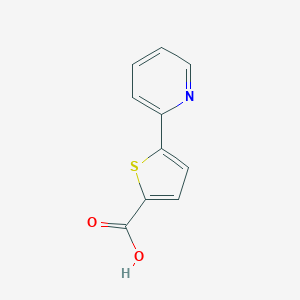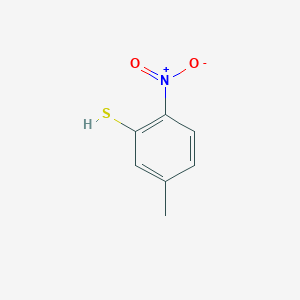
Pet-C22-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pet-C22-acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phytol, a natural compound found in plants, and has been synthesized using different methods. In
Wissenschaftliche Forschungsanwendungen
Pet-C22-acetate has been found to have potential applications in various scientific fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In drug discovery, this compound can be used as a lead compound for the development of new drugs. In neuroscience, this compound has been found to have neuroprotective properties and can improve cognitive function.
Wirkmechanismus
The mechanism of action of Pet-C22-acetate is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the activity of HDACs, and modulate various signaling pathways. This compound has also been found to have neuroprotective properties and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pet-C22-acetate in lab experiments is its potential applications in various scientific fields. This compound can be used as a lead compound for the development of new drugs and can induce apoptosis in cancer cells. However, one limitation of using this compound in lab experiments is its cost. This compound is a synthetic compound and can be expensive to produce.
Zukünftige Richtungen
There are several future directions for research on Pet-C22-acetate. One direction is to further explore its potential applications in cancer research. This compound has been shown to have anti-tumor properties, and further research can help identify its potential as a cancer treatment. Another direction is to explore its potential as a neuroprotective agent. This compound has been found to improve cognitive function, and further research can help identify its potential as a treatment for neurodegenerative diseases. Additionally, further research can be conducted to identify more efficient and cost-effective methods of synthesizing this compound.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. It can be synthesized using different methods, including chemical synthesis and biosynthesis. This compound has been found to have anti-tumor properties, neuroprotective properties, and can improve cognitive function. Although there are limitations to using this compound in lab experiments, further research can help identify its potential as a cancer treatment and a treatment for neurodegenerative diseases.
Synthesemethoden
Pet-C22-acetate can be synthesized using different methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of various chemical reagents and solvents to produce the compound. Biosynthesis, on the other hand, involves the use of microorganisms or enzymes to produce the compound. The most common method of synthesizing this compound is through chemical synthesis using phytol as a starting material and acetic anhydride as a reagent.
Eigenschaften
CAS-Nummer |
114176-06-6 |
|---|---|
Molekularformel |
C30H44O5 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
[(3S)-3-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-1-[(2R)-2,3,3-trimethyloxiran-2-yl]butan-2-yl] acetate |
InChI |
InChI=1S/C30H44O5/c1-17(25(34-18(2)31)16-30(7)27(3,4)35-30)21-8-9-22-26-23(11-13-29(21,22)6)28(5)12-10-20(32)14-19(28)15-24(26)33/h10,12,14,17,21-26,33H,8-9,11,13,15-16H2,1-7H3/t17-,21+,22-,23-,24+,25?,26-,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
FOOICJVUXQJOTQ-PMSAPWGOSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)O)C)C(C[C@@]5(C(O5)(C)C)C)OC(=O)C |
SMILES |
CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C(CC5(C(O5)(C)C)C)OC(=O)C |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C(CC5(C(O5)(C)C)C)OC(=O)C |
Synonyme |
PET-C22-acetate petuniasterone-C22-O-acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)



![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)




